molecular formula C23H17BrClN3O2 B4314319 N-(4-BROMO-2-{3-[(2-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE

N-(4-BROMO-2-{3-[(2-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE

Cat. No.: B4314319
M. Wt: 482.8 g/mol
InChI Key: RABRWWJCKVNJPP-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-{3-[(2-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-{3-[(2-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-{3-[(2-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

N-(4-BROMO-2-{3-[(2-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex organic molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-BROMO-2-{3-[(2-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-BROMO-2-{3-[(2-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural complexity. This makes it particularly versatile for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

IUPAC Name

N-[4-bromo-2-[3-[(2-chlorophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrClN3O2/c1-14(29)26-19-11-10-16(24)12-17(19)22-23(28-21-9-5-4-8-20(21)27-22)30-13-15-6-2-3-7-18(15)25/h2-12H,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABRWWJCKVNJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N=C2OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-BROMO-2-{3-[(2-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE
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N-(4-BROMO-2-{3-[(2-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE
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N-(4-BROMO-2-{3-[(2-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE
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N-(4-BROMO-2-{3-[(2-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE
Reactant of Route 5
N-(4-BROMO-2-{3-[(2-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-BROMO-2-{3-[(2-CHLOROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE

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